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Abstract

BMS-986104 hydrochloride is a clinical-stage, selective sphingosine-1-phosphate receptor 1
(S1P1) partial agonist.[1][2] As a prodrug, it is converted in vivo to its active phosphate
metabolite, BMS-986104-P.[3][4] This molecule has been developed as a differentiated S1P1
receptor modulator with a potentially improved safety profile concerning cardiovascular and
pulmonary effects when compared to the full agonist fingolimod.[5][6][7] Preclinical studies
demonstrate its efficacy in models of autoimmune disease, primarily through its action on
lymphocyte trafficking.[5][6] This document provides a detailed examination of the known
biological activity, mechanism of action, and experimental data associated with BMS-986104.

Mechanism of Action

BMS-986104 acts as a selective modulator of the S1P1 receptor, a G protein-coupled receptor
(GPCR) crucial for regulating lymphocyte egress from secondary lymphoid organs.[5][6] The
active form, BMS-986104-P, functions as a partial agonist at the S1P1 receptor.[1][8][2]

A key characteristic of BMS-986104-P is its demonstration of ligand-biased signaling.[5][6][7]
This means it differentially activates downstream signaling pathways upon binding to the S1P1
receptor. Specifically, it is a potent and efficacious activator of Gai protein signaling, which is
linked to the inhibition of cAMP accumulation and is a strong predictor of in vivo lymphopenia.
[4] However, it acts as a partial agonist for other pathways, such as [3-arrestin recruitment and
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subsequent receptor internalization.[4][5] This biased signaling profile is thought to contribute to
its differentiated safety profile, particularly the reduced cardiovascular and pulmonary liabilities
observed in preclinical models.[4][5] Unlike non-selective S1P modulators, BMS-986104 shows
selectivity for S1P1 over S1P3, an important factor in mitigating side effects like bradycardia in
rodent studies.[5]
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Caption: S1P1 signaling pathway modulated by BMS-986104-P.

Quantitative Biological Data

The biological activity of the active phosphate metabolite, BMS-986104-P, has been quantified
in various in vitro and in vivo assays.

Table 1: In Vitro Receptor Activity Profile of BMS-986104-
P
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Agonist
Assay Type Receptor Species EC50 (nM) Activity (% of
Max)
GTPyS Binding S1P1 Human 0.28 63% (Partial)
GTPyS Binding S1P3 Human >10,000 No Activity
ERK
_ S1P1 CHO cells 0.03 100% (Full)
Phosphorylation
Receptor )
o S1P1 U20S cells 0.12 60% (Partial)
Internalization
CAMP Inhibition S1P1 CHO cells 0.02 100% (Full)

Data compiled from Dhar TG, et al. ACS Med Chem Lett. 2016.[5]

ble 2: In Vivo Pl | : | Effi

Model Species Dose Effect
Maximal reduction in
Lymphocyte . . .
] Mouse 1 mg/kg (single dose) circulating
Reduction
lymphocytes at 24h
Significant reduction
in colon inflammation,
T-cell Transfer Colitis Mouse 5 mg/kg (daily) pro-inflammatory

cytokines, and tissue

damage

Data compiled from Dhar TG, et al. ACS Med Chem Lett. 2016.[5]

Experimental Protocols

Detailed methodologies for the key experiments are summarized below based on published
literature.

GTPyS Binding Assay
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This assay measures the activation of G proteins upon ligand binding to the receptor.

e Preparation: Membranes from CHO cells stably expressing human S1P1 or S1P3 receptors
were prepared.

e Reaction Mixture: Membranes were incubated in an assay buffer containing GDP, saponin,
and [35S]GTPyS.

¢ Incubation: Various concentrations of the test compound (BMS-986104-P) were added to the
mixture and incubated to allow for G protein activation and binding of [35S]GTPyS.

o Detection: The reaction was stopped, and membrane-bound radioactivity was captured on
filter plates. Radioactivity was quantified using a scintillation counter.

e Analysis: Data were analyzed using a non-linear regression to determine EC50 and maximal
agonist response relative to a full agonist control.

T-Cell Transfer Colitis Model

This is a standard mouse model for inflammatory bowel disease used to assess the efficacy of
immunomodulatory drugs.

e Induction: Immunodeficient mice (e.g., SCID or Rag-/-) receive an intraperitoneal injection of
a pathogenic subset of T-cells (CD4+CD45RBhigh) isolated from the spleens of healthy
donor mice.

o Treatment: Following T-cell transfer, mice develop colitis over several weeks. Treatment with
vehicle, BMS-986104, or a positive control (e.g., fingolimod) was initiated.[5]

» Monitoring: Mice were monitored for clinical signs of colitis, including body weight loss and
stool consistency.

o Endpoint Analysis: After the treatment period, mice were euthanized. Colons were excised,
and length and weight were measured. Histological analysis was performed to score
inflammation and tissue damage. Gene expression levels of pro-inflammatory cytokines
(e.g., IFN-y, IL-2) in the colon were quantified by RT-PCR.[5]
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Experimental Workflow Diagram
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Caption: Workflow for the T-cell transfer colitis efficacy model.

Safety and Differentiation

Preclinical pharmacology studies aimed to differentiate BMS-986104 from fingolimod. While
fingolimod is a full agonist at S1P1 and also targets S1P3, S1P4, and S1P5, BMS-986104 is a
selective, partial agonist for S1P1.[5][6] This selectivity and partial agonism are key to its
improved safety profile. For instance, agonism at the S1P3 receptor is linked to bradycardia in
rodents.[5] In a human-relevant assay using iPSC-derived cardiomyocytes, the active
metabolite of BMS-986104 showed a reduced impact on cardiomyocyte beating rate compared
to the active form of fingolimod.[4][6] This suggests a lower potential for causing bradycardia, a
known side effect of first-dose fingolimod.[5][6][7]

Clinical Development

BMS-986104 has been evaluated in Phase | clinical trials to assess its safety, tolerability,
pharmacokinetics, and pharmacodynamics in healthy subjects.[3][4][9] These early trials are
critical for determining the human dose-response relationship and confirming the preclinical
safety signals. However, it was noted that the compound exhibited a long pharmacokinetic half-
life (approximately 18 days) and limited formation of the active phosphate metabolite in the
clinic.[4]

Conclusion

BMS-986104 hydrochloride is a differentiated S1P1 receptor modulator characterized by its
selective, partial agonist activity and biased signaling properties. Its mechanism of action,
centered on inducing lymphopenia, has shown efficacy in preclinical models of autoimmune
disease. The key differentiator lies in its improved cardiovascular and pulmonary safety profile
in these models, attributed to its unique interaction with the S1P1 receptor. The data gathered
from in vitro and in vivo studies provide a strong rationale for its development as a potential
therapeutic agent for immune-mediated conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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